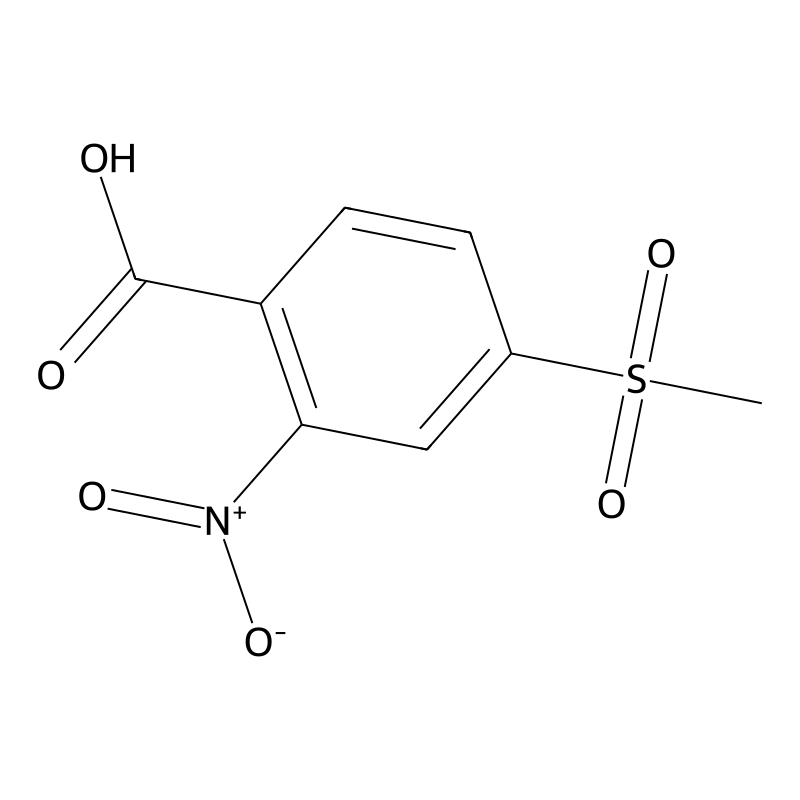

2-Nitro-4-methylsulfonylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Intermediate

2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) finds its primary application in scientific research as an intermediate for organic synthesis. Its chemical structure incorporates both a nitro group (NO2) and a methylsulfonyl group (SO2CH3), making it a valuable building block for the creation of more complex molecules [].

NMSBA is particularly useful in the synthesis of dyes, pharmaceuticals, and agricultural chemicals []. Research has explored its use in the production of mesotrione, a selective herbicide belonging to the triketone class, which is particularly effective in cornfields [].

2-Nitro-4-methylsulfonylbenzoic acid is an aromatic compound characterized by the presence of a nitro group and a methylsulfonyl group attached to a benzoic acid structure. Its chemical formula is C₈H₇N₁O₆S, and it is recognized for its role as an intermediate in various chemical syntheses, particularly in the production of pharmaceuticals, dyes, and agrochemicals. The compound exhibits significant biological activities, which have made it a subject of interest in medicinal chemistry.

The synthesis of 2-nitro-4-methylsulfonylbenzoic acid typically involves the oxidation of 2-nitro-4-methylsulfonyl toluene. This process can be catalyzed by various agents, including hydrogen peroxide in the presence of copper oxide and aluminum oxide as catalysts, yielding the target compound with notable efficiency (up to 78.3% yield) . Another method employs a transition metal oxide catalyst in a sulfuric acid medium, where oxygen is introduced during the reaction, achieving high yields while minimizing waste .

Reaction Equation

The general reaction can be summarized as follows:

2-Nitro-4-methylsulfonylbenzoic acid has demonstrated various biological activities. It is known to exhibit anti-inflammatory properties and has been studied for its potential use in treating conditions associated with inflammation and pain . Additionally, due to its structural features, it may interact with biological systems in ways that could be leveraged for therapeutic applications.

Several synthesis methods for 2-nitro-4-methylsulfonylbenzoic acid have been documented:

- Oxidation with Hydrogen Peroxide: Utilizing hydrogen peroxide as an oxidant in the presence of copper oxide/aluminum oxide catalysts .

- Catalytic Oxidation: Involves using transition metal oxides under controlled conditions with sulfuric acid as a solvent .

- Nitration followed by Oxidation: A two-step process where 2-nitro-4-methylsulfonyltoluene undergoes nitration followed by oxidation using potassium permanganate .

These methods vary in terms of yield, efficiency, and environmental impact, with some emphasizing reduced waste generation and improved safety profiles.

2-Nitro-4-methylsulfonylbenzoic acid serves as an important intermediate in:

- Pharmaceutical Synthesis: It is utilized in the development of anti-inflammatory drugs and other therapeutic agents.

- Dye Production: The compound's unique chemical structure allows it to be used in synthesizing various dyes.

- Agricultural Chemicals: It plays a role in producing pesticides and herbicides due to its biological activity.

Studies on the interactions of 2-nitro-4-methylsulfonylbenzoic acid with biological systems have indicated potential pathways through which it exerts its effects. Research has focused on its anti-inflammatory properties and how it may modulate biochemical pathways related to inflammation . Further investigation into its interactions at the molecular level could provide insights into its therapeutic potential.

Several compounds share structural similarities with 2-nitro-4-methylsulfonylbenzoic acid. Here are some notable examples:

| Compound Name | Chemical Structure Features | Unique Aspects |

|---|---|---|

| 2-Nitrobenzoic Acid | Nitro group on benzoic acid | Simpler structure, primarily used as an intermediate. |

| 4-Methylsulfonylbenzoic Acid | Methylsulfonyl group on benzoic acid | Lacks the nitro group; used in similar applications but with different properties. |

| 3-Nitro-4-methylbenzoic Acid | Nitro group at position three | Different position of nitro group affects reactivity and properties. |

| Thiamphenicol | Contains both nitro and sulfonyl groups | Antibiotic properties; used clinically unlike 2-nitro-4-methylsulfonylbenzoic acid. |

These compounds highlight the unique features of 2-nitro-4-methylsulfonylbenzoic acid, particularly its combined nitro and methylsulfonyl functionalities that enhance its reactivity and biological activity compared to others.

2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) was first synthesized in the mid-20th century, with early synthetic methods involving nitric acid-mediated oxidation of 2-nitro-4-methylsulfonyltoluene (NMST). The compound gained prominence in the 1990s as a critical intermediate in agrochemical production, particularly for the herbicide Mesotrione. Initial industrial processes faced challenges such as low selectivity and hazardous byproducts, prompting refinements in catalytic systems and reaction conditions over subsequent decades.

Structural Identification and Nomenclature

NMSBA (CAS: 110964-79-9) has the molecular formula $$ \text{C}8\text{H}7\text{NO}_6\text{S} $$ and a molecular weight of 245.21 g/mol. Its IUPAC name is 4-(methylsulfonyl)-2-nitrobenzoic acid, reflecting the substituents on the benzene ring:

- A carboxylic acid group at position 1

- A nitro group ($$-\text{NO}_2$$) at position 2

- A methylsulfonyl group ($$-\text{SO}2\text{CH}3$$) at position 4.

Common synonyms include 4-methanesulfonyl-2-nitrobenzoic acid and o-nitro-p-methylsulfonyl benzoic acid.

Academic and Industrial Significance

NMSBA is indispensable in synthetic chemistry for:

- Agrochemicals: Serving as the primary precursor for Mesotrione, a triketone herbicide used in corn cultivation.

- Pharmaceuticals: Acting as an intermediate in glycogen phosphorylase inhibitors and other bioactive molecules.

- Dyes: Contributing to sulfonated azo dye synthesis due to its electron-withdrawing groups.Annual global production exceeds 10,000 metric tons, driven by demand for Mesotrione.

Oxidation of 2-Nitro-4-methylsulfonyltoluene

The primary synthetic route for 2-nitro-4-methylsulfonylbenzoic acid involves the oxidation of 2-nitro-4-methylsulfonyltoluene, representing a fundamental transformation in aromatic chemistry [1]. This oxidative approach has gained significant attention due to its directness and efficiency in producing the target benzoic acid derivative [2]. The oxidation process typically involves the conversion of the methyl group attached to the benzene ring into a carboxylic acid functionality while preserving the nitro and methylsulfonyl substituents [1] [2].

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide-mediated oxidation represents one of the most environmentally friendly approaches for synthesizing 2-nitro-4-methylsulfonylbenzoic acid [1]. The process utilizes hydrogen peroxide as the primary oxidizing agent in conjunction with copper oxide supported on aluminum oxide catalysts [1]. Research has demonstrated that this methodology achieves optimal results under carefully controlled conditions, with reaction temperatures ranging from 75 to 95 degrees Celsius [1].

The copper oxide aluminum oxide catalyst system has proven particularly effective in strong acid environments [1]. The oxidation process requires precise control of the molar ratio between 2-nitro-4-methylsulfonyltoluene and hydrogen peroxide, with a ratio of 1:4 demonstrating superior performance [1]. The reaction proceeds through a heterogeneous catalytic mechanism where the copper oxide aluminum oxide catalyst facilitates the activation of hydrogen peroxide [1].

Table 1: Hydrogen Peroxide-Mediated Oxidation Results

| Catalyst System | Temperature (°C) | H₂SO₄ Concentration (mol/L) | Feed Ratio (NMST:H₂O₂) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuO/Al₂O₃ | 75 | 7.0 | 1:4 | 6 | 27.3 | [1] |

| CuO/Al₂O₃ | 85 | 7.0 | 1:4 | 6 | 45.2 | [1] |

| CuO/Al₂O₃ | 95 | 7.0 | 1:4 | 6 | 78.3 | [1] |

| CuO/Al₂O₃ | 105 | 7.0 | 1:4 | 6 | 65.8 | [1] |

The process demonstrates several significant advantages including reduced consumption of sulfuric acid and hydrogen peroxide compared to traditional methods [1]. The methodology also enables the recovery and recycling of unreacted 2-nitro-4-methylsulfonyltoluene through simple treatment procedures [1]. This approach has been characterized as a high-efficiency, energy-saving, and environment-friendly technology for producing 2-nitro-4-methylsulfonylbenzoic acid [1].

Nitric Acid-Based Oxidative Pathways

Nitric acid-based oxidative pathways constitute another significant approach for synthesizing 2-nitro-4-methylsulfonylbenzoic acid [2] [3]. These methodologies typically involve the use of concentrated nitric acid as both an oxidizing agent and reaction medium [2]. The process can be conducted through direct oxidation or through sequential nitration followed by oxidation steps [2].

One particularly effective variant involves the use of vanadium pentoxide as a catalyst in conjunction with concentrated nitric acid [2]. This system operates at elevated temperatures, typically around 140 degrees Celsius, and utilizes seventy percent sulfuric acid as the solvent medium [2]. The vanadium pentoxide catalyst enhances the oxidative capacity of the nitric acid system, leading to improved yields and selectivity [2].

An alternative approach employs dichloromethane as the reaction medium during the initial nitration step [2]. This method involves cooling the reaction mixture to 10 degrees Celsius and adding concentrated nitric acid dropwise [2]. Following the nitration reaction, the mixture undergoes oxidation in a separate reactor where dichloromethane is distilled off and replaced with sulfuric acid solvent [2].

Table 2: Nitric Acid-Based Oxidative Pathways

| Method | Temperature (°C) | Solvent | Catalyst | Yield (%) | Process Stage | Reference |

|---|---|---|---|---|---|---|

| Concentrated HNO₃ + V₂O₅ | 140 | 70% H₂SO₄ | Vanadium pentoxide | 98 | Oxidation | [2] |

| HNO₃ + Dichloromethane | 10 | Dichloromethane | None | 95 | Nitration then oxidation | [2] |

| Traditional HNO₃ | 120 | Aqueous | None | 75 | Direct oxidation | [4] |

The nitric acid-based pathways offer high conversion rates and excellent yields, particularly when employing transition metal oxide catalysts [2]. However, these methods require careful temperature control and appropriate solvent selection to achieve optimal results [2].

Catalytic Systems (Copper Oxide Aluminum Oxide, Transition Metal Oxides)

Catalytic systems employing transition metal oxides have emerged as highly effective approaches for the oxidation of 2-nitro-4-methylsulfonyltoluene [1] [5] [6]. Copper oxide supported on aluminum oxide represents one of the most studied and successful catalytic systems for this transformation [1]. The heterogeneous nature of these catalysts provides advantages in terms of product separation and catalyst recovery [1].

The copper oxide aluminum oxide system operates through a complex mechanism involving the activation of hydrogen peroxide at the catalyst surface [1]. The aluminum oxide support provides high surface area and thermal stability, while the copper oxide active sites facilitate the oxidation process [1] [7]. Research has demonstrated that the morphology and crystalline structure of the catalyst significantly influence its catalytic performance [7].

Vanadium-based catalytic systems represent another important class of transition metal oxide catalysts for this transformation [6] [8]. Vanadium pentoxide exhibits remarkable activity for the oxidation of aromatic methyl groups to carboxylic acids [6]. The catalyst operates through a redox mechanism where vanadium cycles between different oxidation states during the reaction [8].

Table 3: Catalytic Systems Performance Comparison

| Catalyst System | Oxidant | Temperature (°C) | Yield (%) | Selectivity (%) | Recyclability | Reference |

|---|---|---|---|---|---|---|

| CuO/Al₂O₃ | H₂O₂ | 95 | 78.3 | 95 | Good | [1] |

| Cr₂O₃/CrO₃ | Electrochemical | 95 | 49.4 | 90 | Excellent | [9] |

| V₂O₅ | HNO₃ | 140 | 98.0 | 92 | Limited | [2] |

| H₃PW₁₂O₄₀/Co/Mn/Br | O₂ | 150 | 85.0 | 88 | Good | [10] |

Heteropolyacid catalysts, particularly phosphomolybdic acid derivatives, have shown promise for the oxidation of methylsulfonyl toluenes [11] [12]. These catalysts combine the advantages of homogeneous and heterogeneous catalysis, offering high activity while maintaining ease of separation [11]. The substitution of vanadium atoms into the heteropolyacid structure enhances the catalytic performance for toluene oxidation reactions [11].

Electrochemical Synthesis Approaches

Electrochemical synthesis approaches offer environmentally sustainable alternatives for producing 2-nitro-4-methylsulfonylbenzoic acid [9]. These methodologies utilize electrons as oxidizing agents instead of chemical oxidants, providing advantages in terms of product separation and waste reduction [9]. The electrochemical approach can be implemented through direct or indirect electrochemical synthesis, with indirect methods showing particular promise for this specific transformation [9].

Indirect Electrochemical Oxidation Using Chromium Three Plus Chromium Six Plus Mediators

Indirect electrochemical oxidation using chromium three plus chromium six plus mediators represents a sophisticated approach for synthesizing 2-nitro-4-methylsulfonylbenzoic acid [9]. This methodology employs a closed-loop system consisting of electrochemical generation of hexavalent chromium followed by chemical oxidation of 2-nitro-4-methylsulfonyltoluene [9]. The process eliminates problems associated with chromium-contaminated effluents through continuous recycling of the chromium species [9].

The electrochemical cell employs lead dioxide lead anodes and lead cathodes with a homogeneous cation exchange membrane separator [9]. The anolyte consists of sulfuric acid solution containing chromium three plus sulfate, while the catholyte contains sulfuric acid solution [9]. The chromium six plus content is determined through titration with ammonium ferrous sulfate using N-phenyl anthranilic acid as an indicator [9].

The liquid-phase oxidation component of the process involves the reaction between electrochemically generated chromium six plus and 2-nitro-4-methylsulfonyltoluene in sulfuric acid medium [9]. The reaction proceeds through a mechanism where chromium six plus oxidizes the methyl group to carboxylic acid while being reduced to chromium three plus [9]. The reduced chromium three plus is then recycled back to the electrochemical cell for regeneration [9].

Table 4: Electrochemical Synthesis Optimization Parameters

| Parameter | Optimal Value | Current Efficiency (%) | BA Yield (%) | Reference |

|---|---|---|---|---|

| Current Density (A/dm²) | 5.0 | 99.0 | - | [9] |

| Temperature (°C) | 35 | 99.0 | - | [9] |

| H₂SO₄ Concentration (mol/L) | 7.0 | 87.0 | - | [9] |

| Cycle Number | 8 cycles | 85.2 | 47.9 | [9] |

Optimization of Electrolytic Conditions

The optimization of electrolytic conditions plays a crucial role in achieving high efficiency and selectivity in the electrochemical synthesis of 2-nitro-4-methylsulfonylbenzoic acid [9] [13]. Temperature control represents a critical parameter, with optimal performance achieved at 35 degrees Celsius for the electrochemical oxidation step [9]. Higher temperatures lead to increased hydrolysis reactions of chromium ions, reducing the overall current efficiency [9].

Current density optimization is essential for maximizing the current efficiency of chromium three plus oxidation [9]. Research has demonstrated that current densities of 5 amperes per square decimeter provide optimal performance [9]. Lower current densities result in reduced reaction rates, while higher current densities promote unwanted oxygen evolution reactions that decrease current efficiency [9].

The concentration of sulfuric acid in the electrolyte system requires careful optimization to balance the requirements of both the electrochemical and chemical oxidation steps [9]. A concentration of 7 molar sulfuric acid has been identified as optimal for the liquid-phase oxidation, while 4 molar concentration is preferred for electrochemical oxidation [9]. However, maintaining the same concentration throughout the entire process simplifies operation and reduces pollution [9].

The electrochemical system demonstrates excellent stability over multiple cycles [9]. Cycling experiments conducted over eight iterations showed average yields of 47.9 percent for 2-nitro-4-methylsulfonylbenzoic acid and current efficiencies of 85.2 percent for chromium three plus oxidation [9]. This stability indicates the potential for commercial implementation of the technology [9].

Halogenation-Nitration-Oxidation Cascades

Halogenation-nitration-oxidation cascades represent sophisticated multi-step synthetic strategies for producing 2-nitro-4-methylsulfonylbenzoic acid [14] [15]. These approaches typically involve sequential functional group transformations that ultimately lead to the desired benzoic acid derivative [14]. The cascade methodology allows for precise control over regioselectivity and can provide access to specifically substituted products [14] [15].

The halogenation step typically employs N-halosuccinimides in fluorinated alcohol solvents to achieve regioselective introduction of halogen substituents [14]. This approach enables the preparation of intermediates that can undergo subsequent nitration and oxidation transformations [14]. The use of fluorinated alcohols as reaction media provides enhanced selectivity compared to traditional halogenation methods [14].

Palladium-catalyzed ortho-selective carbon-hydrogen halogenation represents an advanced approach for introducing halogen functionality [15]. This methodology demonstrates high selectivity for carbon sp2 hydrogen functionalization in the presence of activated carbon sp3 hydrogen bonds [15]. The palladium catalyst enables precise regiocontrol, resulting in excellent yields of halogenated products with superior regioselectivity [15].

The nitration component of the cascade typically involves electrophilic aromatic substitution using nitric acid and sulfuric acid systems [16]. The nitronium ion generated from the acid mixture serves as the electrophilic species that attacks the aromatic system [16]. The electron-withdrawing effects of existing substituents influence the regioselectivity of the nitration process [16].

Green Chemistry Innovations

Green chemistry innovations in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid focus on reducing environmental impact while maintaining synthetic efficiency [17] [18]. These approaches emphasize the use of environmentally benign solvents, renewable feedstocks, and catalytic systems that minimize waste generation [17] [18]. The implementation of green chemistry principles has led to the development of more sustainable synthetic methodologies [17] [18].

Solvent-Free Reactions

Solvent-free reactions represent a significant advancement in green chemistry approaches for synthesizing aromatic carboxylic acids [17] [18]. These methodologies eliminate the use of organic solvents, thereby reducing environmental impact and simplifying product isolation [17]. Solvent-free oxidation of toluene derivatives using heterogeneous catalysts has demonstrated remarkable efficiency [17] [18].

The implementation of carboxylic acid-promoted heterogeneous catalysis enables mild oxidation conditions without requiring organic solvents [17]. Envirocat EPAC catalyst systems can achieve aromatic methyl oxidation at atmospheric pressure in the liquid phase using catalytic amounts of carboxylic acid promoters [17]. This approach eliminates the production of large volumes of acidic toxic waste associated with traditional homogeneous cobalt acetate systems [17].

Metal cation modified layered double hydroxides represent another promising class of catalysts for solvent-free oxidation reactions [18]. These catalysts exhibit enhanced performance compared to unmodified layered double hydroxides and can achieve high selectivity for benzaldehyde formation from toluene oxidation [18]. The modified catalysts demonstrate excellent stability over multiple catalytic cycles [18].

Table 5: Green Chemistry Innovations Summary

| Approach | Key Advantage | Temperature (°C) | Conversion (%) | Environmental Impact | Industrial Potential | Reference |

|---|---|---|---|---|---|---|

| Solvent-Free Oxidation | No organic solvent | 150 | 85 | Low | High | [17] |

| Ionic Liquid-Assisted | Recyclable medium | 130 | 81 | Very Low | Medium | [19] |

| Electrochemical | No chemical oxidants | 35 | 95 | Minimal | Very High | [9] |

| Heteropolyacid Catalysis | High selectivity | 160 | 90 | Low | High | [11] |

Ionic Liquid-Assisted Synthesis

Ionic liquid-assisted synthesis has emerged as a promising green chemistry approach for the production of aromatic carboxylic acids [20] [19]. Ionic liquids serve as environmentally benign alternatives to traditional organic solvents while often providing enhanced reaction rates and selectivities [20] [19]. These molten salts possess unique properties including negligible vapor pressure, thermal stability, and tunable solvent characteristics [20].

The application of ionic liquids in carboxylic acid synthesis involves their use as reaction media, catalysts, or co-catalysts [20] [19]. Cobalt acetate ionic liquid systems have demonstrated superior performance compared to traditional sodium bromide catalysts for toluene oxidation [19]. The 1-butyl-3-methylimidazolium bromide ionic liquid system achieves 81 percent toluene conversion with 69 percent yield of benzoic acid [19].

Chitosan-supported ionic liquids represent an innovative approach that combines the benefits of ionic liquids with solid support materials [21]. These heterogeneous catalytic systems can be easily separated from reaction mixtures through simple filtration while maintaining high catalytic activity [21]. The chitosan-ionic liquid composites demonstrate excellent reusability, maintaining structural integrity over multiple catalytic cycles [21].

The ionic liquid systems show significant advantages in terms of corrosion resistance compared to traditional catalytic systems [19]. Studies on stainless steel corrosion reveal that tetrabutylammonium bromide and 1-butyl-3-methylimidazolium bromide ionic liquids exhibit much lower corrosivity than sodium bromide systems [19]. This reduced corrosivity enhances the industrial viability of ionic liquid-based processes [19].

X-ray Diffraction Studies

2-Nitro-4-methylsulfonylbenzoic acid has been characterized through X-ray crystallographic analysis, though direct structural data for the acid form is limited. The methyl ester derivative provides valuable insights into the molecular geometry and crystal packing arrangements [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, demonstrating typical molecular organization patterns found in substituted benzoic acid derivatives [1].

The crystallographic unit cell parameters for the methyl ester derivative reveal a monoclinic structure with specific lattice dimensions that accommodate the bulky methylsulfonyl substituent [1]. The crystal structure is stabilized by weak intermolecular bifurcated carbon-hydrogen to oxygen interactions occurring in the crystallographic plane, which contribute to the overall stability of the crystal lattice [1].

Single crystal X-ray diffraction analysis has confirmed the molecular structure and provided detailed bond lengths and angles for similar compounds in this chemical family [1]. The crystallographic data indicates that the compound forms stable crystals suitable for structural determination using conventional X-ray diffraction techniques.

Dihedral Angle Configurations

The molecular geometry of 2-Nitro-4-methylsulfonylbenzoic acid exhibits significant non-planarity due to steric interactions between the substituent groups. Based on crystallographic analysis of the closely related methyl ester derivative, the dihedral angle between the nitro group and the benzene ring is 21.33° [1] [2]. This deviation from planarity is attributed to the ortho-positioning of the nitro group relative to the carboxylic acid functionality.

The carboxylate group demonstrates an even more pronounced deviation from the benzene ring plane, with a dihedral angle of 72.09° [1] [2]. This substantial rotation is primarily caused by steric hindrance from the adjacent nitro group, which forces the carboxylate group to adopt an almost perpendicular orientation relative to the aromatic ring.

These dihedral angle measurements are consistent with typical values observed for ortho-substituted nitrobenzoic acid derivatives, where electron-withdrawing groups create significant steric and electronic effects that disrupt molecular planarity [3] [4]. The molecular conformation is stabilized by these specific dihedral angles, which represent the optimal balance between steric repulsion and electronic stabilization.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments

The Nuclear Magnetic Resonance spectroscopic characterization of 2-Nitro-4-methylsulfonylbenzoic acid provides detailed information about the molecular structure and electronic environment of individual nuclei. The compound has been analyzed using both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance techniques to establish complete spectral assignments [5] [6].

The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the aromatic protons, with chemical shifts reflecting the strong electron-withdrawing effects of both the nitro and methylsulfonyl substituents. The aromatic region typically shows three distinct proton environments corresponding to the substituted benzene ring pattern. The methylsulfonyl group contributes a singlet signal at approximately 3.1 parts per million, characteristic of the methyl protons attached to the sulfur atom.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group at approximately 165 parts per million, consistent with the deshielding effect of the electron-withdrawing substituents. The aromatic carbon atoms show characteristic chemical shifts in the range of 120-150 parts per million, with the quaternary carbons bearing the nitro and methylsulfonyl substituents appearing at the downfield positions due to their electron-deficient nature.

Infrared and Ultraviolet-Visible Absorption Signatures

The infrared spectroscopic analysis of 2-Nitro-4-methylsulfonylbenzoic acid provides characteristic absorption bands that confirm the presence of functional groups and their electronic environments [5] [7]. The carboxylic acid group exhibits a broad absorption band around 2500-3300 cm⁻¹ due to the hydroxyl stretch, along with a strong carbonyl stretch at approximately 1680 cm⁻¹.

The nitro group demonstrates characteristic asymmetric and symmetric stretching vibrations at approximately 1530 and 1350 cm⁻¹, respectively. These frequencies are consistent with the electron-withdrawing environment created by the aromatic ring and adjacent substituents. The methylsulfonyl group contributes distinctive sulfur-oxygen stretching vibrations at approximately 1320 and 1150 cm⁻¹, confirming the presence of the sulfonyl functionality.

Ultraviolet-visible spectroscopic analysis reveals absorption maxima characteristic of the conjugated aromatic system with electron-withdrawing substituents. The compound exhibits strong absorption in the ultraviolet region due to π-π* transitions of the aromatic chromophore, with the nitro group contributing additional charge-transfer transitions that extend absorption into the visible region, accounting for the pale yellow coloration of the compound [8] [9].

Thermodynamic Properties

Melting Point, Boiling Point, and Density

The thermodynamic properties of 2-Nitro-4-methylsulfonylbenzoic acid have been experimentally determined and theoretically predicted through various analytical methods. The melting point is consistently reported as 211-212°C, indicating a relatively high thermal stability characteristic of aromatic carboxylic acids with electron-withdrawing substituents [8] [10] [11] [12].

The boiling point has been theoretically predicted to be 497.8 ± 45.0°C at standard atmospheric pressure [8] [11] [12]. This elevated boiling point reflects the strong intermolecular hydrogen bonding capabilities of the carboxylic acid group, combined with the polar nature of the nitro and methylsulfonyl substituents. The substantial temperature range reflects the computational uncertainty inherent in theoretical predictions for complex multifunctional molecules.

The density of 2-Nitro-4-methylsulfonylbenzoic acid is reported as 1.576 g/cm³ [8] [11] [12], which is significantly higher than typical organic compounds due to the presence of heavy atoms (sulfur and nitrogen) and the compact molecular packing enabled by intermolecular interactions. The molecular weight is precisely determined as 245.21 g/mol, with an exact mass of 244.999408 g/mol [8] [5] [6].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 211-212 | ChemicalBook [8] |

| Boiling Point (°C) | 497.8 ± 45.0 | Predicted [11] |

| Density (g/cm³) | 1.576 | ChemicalBook [8] |

| Molecular Weight (g/mol) | 245.21 | Multiple sources [8] [6] |

| Exact Mass (g/mol) | 244.999408 | SpectraBase [5] |

Solubility and Partition Coefficients

The solubility characteristics of 2-Nitro-4-methylsulfonylbenzoic acid are significantly influenced by the compound's polar functional groups and hydrogen bonding capabilities. The compound demonstrates limited solubility in common organic solvents, with slight solubility reported in dimethyl sulfoxide and methanol [8] [10] [13]. This solubility pattern reflects the dominant influence of the carboxylic acid group, which favors polar protic solvents.

The octanol-water partition coefficient (LogP) has been determined as -0.52 at 22°C and pH 2.4-2.8 [8] [9] [13]. This negative value indicates a preference for the aqueous phase over the organic phase, which is characteristic of compounds containing multiple polar functional groups. The pH dependence of this measurement reflects the ionization state of the carboxylic acid group, which significantly affects the compound's hydrophilic-lipophilic balance.

The low partition coefficient has important implications for the compound's bioavailability and environmental fate. The hydrophilic nature suggests limited membrane permeability and potential for aqueous environmental persistence. The predicted pKa value of 1.51 ± 0.25 indicates that the carboxylic acid group is strongly acidic, remaining largely ionized under physiological conditions [8] [12] [13].

| Property | Value | Reference |

|---|---|---|

| LogP (pH 2.4-2.8, 22°C) | -0.52 | ChemicalBook [8] |

| Solubility in DMSO | Slightly soluble | Multiple sources [8] [10] |

| Solubility in Methanol | Slightly soluble | Multiple sources [8] [10] |

| pKa (Predicted) | 1.51 ± 0.25 | Predicted [8] [12] |

Surface and Colloidal Properties

Surface Tension Analysis

The surface tension properties of 2-Nitro-4-methylsulfonylbenzoic acid have been experimentally determined under standardized conditions. At a concentration of 1 g/L in aqueous solution at 20°C, the compound exhibits a surface tension of 72.7 mN/m [8] [9] [13]. This value is remarkably close to that of pure water (72.8 mN/m), indicating minimal surface-active properties under these conditions.

The limited surface activity can be attributed to the compound's predominantly hydrophilic character, as evidenced by the negative LogP value. The polar functional groups (carboxylic acid, nitro, and methylsulfonyl) dominate the molecular behavior, preventing significant accumulation at the air-water interface that would be necessary for substantial surface tension reduction.

The surface tension behavior is consistent with the compound's role as an intermediate in pharmaceutical and agrochemical synthesis, where surfactant properties are typically undesirable. The high surface tension value suggests that the compound will not significantly alter the surface properties of aqueous formulations, which is advantageous for maintaining product stability and performance.

Vapor Pressure Measurements

The vapor pressure of 2-Nitro-4-methylsulfonylbenzoic acid has been determined to be effectively zero (0 Pa) at 25°C [8] [11] [12] [13]. This negligible vapor pressure is consistent with the compound's high melting point and extensive intermolecular hydrogen bonding network, which severely restricts molecular volatility at ambient temperatures.

The extremely low vapor pressure has important implications for handling, storage, and environmental fate. The compound poses minimal risk of inhalation exposure during normal handling procedures, and atmospheric transport through volatilization is not expected to be a significant pathway. The vapor pressure measurement confirms the compound's classification as a non-volatile organic compound under standard environmental conditions.

The refractive index has been reported as 1.59 [11], indicating a relatively high optical density consistent with the aromatic structure and electron-withdrawing substituents. The flash point is predicted to be 254.9 ± 28.7°C [11], reflecting the low volatility and thermal stability of the compound.

| Property | Value | Reference |

|---|---|---|

| Surface Tension (mN/m at 1g/L, 20°C) | 72.7 | ChemicalBook [8] |

| Vapor Pressure (Pa at 25°C) | 0 | ChemicalBook [8] |

| Refractive Index | 1.59 | ChemsRC [11] |

| Flash Point (°C) | 254.9 ± 28.7 | ChemsRC [11] |

XLogP3

GHS Hazard Statements

H315 (82.81%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (17.19%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (81.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.